molecular formula C15H12N2O3 B2368639 methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate CAS No. 1253527-66-0

methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B2368639
CAS No.: 1253527-66-0
M. Wt: 268.272
InChI Key: UYOREVRLNOEPSE-UHFFFAOYSA-N
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Description

Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is an organic compound that features a complex structure with a furan ring, an imidazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furylcarbinol.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, ammonia, and formaldehyde.

    Coupling of the Rings: The furan and imidazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[5-(furan-2-yl)-1H-pyrazol-4-yl]benzoate: Similar structure but with a pyrazole ring instead of an imidazole ring.

    Methyl 3-[5-(furan-2-yl)-1H-triazol-4-yl]benzoate: Similar structure but with a triazole ring instead of an imidazole ring.

Uniqueness

Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is unique due to the presence of both furan and imidazole rings, which can provide a distinct set of chemical and biological properties

Properties

IUPAC Name

methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-15(18)11-5-2-4-10(8-11)13-14(17-9-16-13)12-6-3-7-20-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOREVRLNOEPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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